molecular formula C7H13NO4 B12171856 2,2,5-Trimethyl-5-nitro-1,3-dioxane CAS No. 4064-93-1

2,2,5-Trimethyl-5-nitro-1,3-dioxane

Cat. No.: B12171856
CAS No.: 4064-93-1
M. Wt: 175.18 g/mol
InChI Key: NDRKIYYXYJRZQA-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C7H13NO4 It is a derivative of dioxane, characterized by the presence of three methyl groups and a nitro group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,2,5-trimethyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,5-trimethyl-5-amino-1,3-dioxane.

    Reduction: Formation of 2,2,5-trimethyl-1,3-dioxane.

    Substitution: Formation of various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2,2,5-Trimethyl-5-nitro-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-5-nitro-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s effects are mediated through specific pathways involving oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-5-nitro-1,3-dioxane: Contains a bromine atom instead of methyl groups, leading to different chemical properties and reactivity.

    2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical behavior and applications.

Uniqueness

2,2,5-Trimethyl-5-nitro-1,3-dioxane is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various chemical and biological applications.

Properties

CAS No.

4064-93-1

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2,2,5-trimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C7H13NO4/c1-6(2)11-4-7(3,5-12-6)8(9)10/h4-5H2,1-3H3

InChI Key

NDRKIYYXYJRZQA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C)[N+](=O)[O-])C

Origin of Product

United States

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